molecular formula C12H14BrF2N B1529093 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine CAS No. 1704067-14-0

1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine

Cat. No.: B1529093
CAS No.: 1704067-14-0
M. Wt: 290.15 g/mol
InChI Key: RJXSLKILWZWCFH-UHFFFAOYSA-N
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Description

1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine ( 1704067-47-9) is a halogenated heterocyclic compound with a molecular formula of C 12 H 14 BrF 2 N and a molecular weight of 290.15 g/mol . This compound serves as a versatile and valuable building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex biologically active molecules. The structure integrates a piperidine ring, a privileged scaffold in drug discovery, with a polyhalogenated aromatic system. The 4-methyl group on the piperidine ring can influence the compound's lipophilicity and membrane permeability, while the bromine atom on the phenyl ring serves as a strategic synthetic handle for further structural elaboration via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations . The two fluorine atoms are strategically significant; fluorine incorporation is a well-established strategy in lead optimization to modulate electronic properties, enhance metabolic stability, and improve binding affinity to biological targets . Compounds featuring the piperidine scaffold and halogenated aryl systems are frequently investigated as core structures in the development of potential therapeutic agents for a wide range of conditions, including use as kinase inhibitors and as modulators of enzymes like fatty acid amide hydrolase (FAAH) . As a key synthetic intermediate, this compound is intended for use in the discovery and development of new chemical entities. It is supplied as a research-grade material, and all applications are exclusively for research purposes. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(5-bromo-2,3-difluorophenyl)-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF2N/c1-8-2-4-16(5-3-8)11-7-9(13)6-10(14)12(11)15/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXSLKILWZWCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C(=CC(=C2)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001221081
Record name Piperidine, 1-(5-bromo-2,3-difluorophenyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001221081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704067-14-0
Record name Piperidine, 1-(5-bromo-2,3-difluorophenyl)-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704067-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-(5-bromo-2,3-difluorophenyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001221081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a brominated and difluorinated phenyl group. This specific substitution pattern enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and fluorine) significantly influences its binding affinity and selectivity towards these targets.

Key Mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In particular, a study demonstrated that piperidine derivatives induced apoptosis in hypopharyngeal tumor cells, outperforming conventional chemotherapeutics like bleomycin .

Antiviral Activity

Piperidine derivatives have also been investigated for their antiviral properties. Compounds designed from similar scaffolds have demonstrated efficacy against viruses by inhibiting viral entry into host cells. The structure-activity relationship (SAR) studies suggest that modifications in the piperidine ring can enhance antiviral potency .

Case Studies and Experimental Data

Several studies highlight the biological activities of compounds related to this compound:

Study Biological Activity Findings
Study 1AnticancerInduced apoptosis in FaDu cells; better than bleomycin .
Study 2AntiviralShowed significant inhibition of viral entry in pseudovirus assays .
Study 3Enzyme InhibitionDemonstrated selective inhibition of cholinesterases with IC50 values in the low micromolar range .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine ring and the phenyl substituents can lead to variations in potency and selectivity. For example:

  • Bromine and Fluorine Substituents : Enhance lipophilicity and receptor binding.
  • Piperidine Modifications : Altering substituents on the piperidine ring can significantly affect enzyme inhibition profiles.

Comparison with Similar Compounds

Key Observations:

Electronic Effects : Bromine and fluorine atoms increase the phenyl ring’s electronegativity, enhancing electrophilic substitution reactivity. For example, the formyl group in 1-(5-Bromo-2-formylphenyl)piperidine enables further functionalization .

Steric Effects : Bulkier substituents (e.g., tert-butyldimethylsilyloxy in ) reduce reaction rates in sterically sensitive processes, whereas smaller groups like methyl (target compound) balance reactivity and stability.

Biological Activity : Piperazine derivatives (e.g., ) are common in CNS drugs due to improved solubility and receptor binding, suggesting the target compound’s methyl group may optimize pharmacokinetics.

Catalytic and Reaction Performance

While direct data on the target compound’s catalytic performance is absent, evidence from 4-methylpiperidine derivatives (e.g., dehydrogenation studies ) highlights the impact of substituents:

  • Methyl Group Stability : In dehydrogenation reactions, 4-methylpiperidine derivatives exhibit stability under high temperatures (300–350°C) but require optimized catalysts (e.g., Ir/Al₂O₃) to mitigate deactivation .
  • Halogen Effects : Bromine/fluorine substituents on aromatic rings (as in the target compound) may alter adsorption on catalyst surfaces, similar to Pt/C or Pd/C systems for N-heterocycle dehydrogenation .

Pharmacological Potential

  • Antibacterial Activity : Sulfamoyl-piperidine derivatives (e.g., ) show antibacterial properties, suggesting halogenated analogs like the target compound could act as bioactive scaffolds.
  • Antiviral Applications : Piperidine-based compounds like Vicriviroc Maleate (CAS 599179-03-0) demonstrate CCR5 antagonism, a mechanism relevant to antiviral therapies .

Preparation Methods

Starting Materials

  • 4-Bromo-2,3-difluoroaniline (or the closely related 5-bromo-2,3-difluorophenyl derivatives)
  • 4-Methylpiperidine

These materials are commercially available and serve as the foundation for the synthesis.

Reaction Conditions Summary Table

Step Reagents/Conditions Yield (%) Notes
Halogenation Halogenating agent (e.g., NBS) >80 Bromination performed at low temperature (~0°C)
Coupling 4-Methylpiperidine, Pd/C catalyst Variable Reaction in dichloromethane or ethanol
Purification Extraction, washing, chromatography - Ensures removal of by-products

Note: Specific yields for the coupling step are dependent on reaction optimization and scale.

Industrial Production Methods

Industrial synthesis mirrors laboratory methods but emphasizes:

  • Scale-up : Using larger reactors and optimized stirring and temperature control.
  • Yield Optimization : Reaction parameters such as temperature, catalyst loading, and reaction time are fine-tuned.
  • Safety and Cost : Use of less hazardous reagents and cost-effective raw materials.
  • Purification : Employing scalable techniques like crystallization and industrial chromatography.

The process is designed to maximize throughput while maintaining product quality.

Detailed Research Findings and Reaction Analysis

Chemical Reaction Types

  • Nucleophilic Substitution : The bromine atom on the aromatic ring can be substituted with various nucleophiles to generate derivatives.
  • Oxidation and Reduction : The compound can be chemically modified via oxidation or reduction to access different functional groups.
  • Coupling Reactions : Palladium-catalyzed coupling reactions allow for the formation of C-N bonds between the aromatic ring and piperidine.

Common Reagents and Conditions

Reaction Type Common Reagents Typical Conditions
Nucleophilic Substitution Sodium hydroxide, potassium carbonate Mild heating, polar solvents
Oxidation Potassium permanganate, hydrogen peroxide Controlled temperature, aqueous media
Reduction Lithium aluminum hydride, sodium borohydride Anhydrous conditions, inert atmosphere

Yield and Purity Considerations

  • Bromination yields exceed 80% under optimized conditions.
  • Coupling reactions require careful catalyst and solvent selection to maximize yield and minimize side-products.
  • Purification steps are critical to remove unreacted starting materials and by-products.

Comparative Notes on Similar Compounds

Compared to related compounds such as 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine or (4-Bromo-2,3-difluorophenyl)methanamine, the piperidine derivative exhibits unique reactivity and biological properties due to its substitution pattern and ring structure.

Summary Table of Preparation Method Highlights

Aspect Details
Starting Materials 4-Bromo-2,3-difluoroaniline, 4-methylpiperidine
Key Reaction Halogenation followed by Pd-catalyzed coupling
Solvents Dichloromethane, ethanol
Catalysts Palladium on carbon (Pd/C)
Typical Yields Bromination >80%, coupling variable
Purification Techniques Extraction, washing, chromatography
Industrial Considerations Scale-up, safety, cost-efficiency, purity

Q & A

Q. What are the recommended synthetic routes for 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound can leverage strategies from analogous piperidine derivatives. Key steps include:

  • Nucleophilic Aromatic Substitution : Utilize the bromine atom at the 5-position for coupling reactions (e.g., Suzuki-Miyaura with boronic acids) to introduce functional groups .
  • Piperidine Ring Formation : Employ reductive amination or cyclization reactions to construct the 4-methylpiperidine moiety.
  • Optimization : Apply Design of Experiments (DOE) to systematically vary temperature, solvent (e.g., DMF, THF), and catalysts (e.g., Pd(PPh₃)₄). Statistical analysis (e.g., ANOVA) identifies optimal conditions, reducing trial-and-error approaches .
  • Purity Control : Use in-line monitoring (e.g., HPLC) during synthesis to track intermediates and byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., differentiation of 2,3-difluoro substituents) and methyl group placement on the piperidine ring .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., bromine's signature doublet) .
  • HPLC-PDA/ELSD : Assesses purity (>95% threshold for biological assays) and identifies polar impurities .
  • X-ray Crystallography : Resolves ambiguous stereochemistry if single crystals are obtainable .

Q. How can researchers design initial biological assays to evaluate the compound's potential antimicrobial or anticancer activity?

  • Target Selection : Prioritize enzymes/receptors common in fluorinated piperidine derivatives (e.g., kinase inhibitors, GPCRs) .
  • In Vitro Screening :
    • Antimicrobial : Use broth microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Anticancer : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculation) .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to isolate compound effects .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis and purification processes of this compound?

  • Variable Selection : Test factors like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%) .
  • Response Surface Methodology (RSM) : Model interactions between variables to predict maximum yield and purity .
  • Fractional Factorial Design : Reduce experimental runs while retaining critical interactions (e.g., 2⁴⁻¹ design for four variables) .
  • Validation : Confirm optimized conditions with triplicate runs and compare predicted vs. observed yields .

Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies?

  • Orthogonal Assays : Cross-validate results using disparate methods (e.g., fluorescence-based vs. colorimetric assays for enzyme inhibition) .
  • Metabolite Profiling : Check for off-target effects or metabolic degradation via LC-MS/MS in biological matrices .
  • Structural Analog Comparison : Compare activity with derivatives lacking bromine/fluorine to isolate substituent effects .
  • Statistical Rigor : Apply multivariate analysis to account for batch-to-batch variability or confounding factors (e.g., cell passage number) .

Q. What computational modeling approaches are suitable for predicting the compound's reactivity and interaction with biological targets?

  • Quantum Mechanics (QM) : Calculate Fukui indices to identify electrophilic/nucleophilic sites for reaction pathway predictions .
  • Molecular Dynamics (MD) : Simulate binding kinetics with target proteins (e.g., docking to ATP-binding pockets) using software like GROMACS .
  • ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetics (e.g., CYP450 inhibition, blood-brain barrier penetration) .
  • Machine Learning : Train models on existing piperidine datasets to predict novel derivatives with enhanced bioactivity .

Q. How can the compound's electronic properties be modulated through structural modifications to enhance material science applications?

  • Electron-Withdrawing Groups : Introduce nitro (-NO₂) or cyano (-CN) groups to the aryl ring to improve charge transport in organic semiconductors .
  • π-Extension : Fuse thiophene or pyridine rings to the core structure for red-shifted absorption in photovoltaic materials .
  • Coordination Chemistry : Chelate transition metals (e.g., Cu²⁺, Pd²⁺) via the piperidine nitrogen for catalytic applications .
  • Crystal Engineering : Modify substituents to alter packing motifs (e.g., halogen bonding via bromine) for nonlinear optical materials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine
Reactant of Route 2
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1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperidine

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